molecular formula C16H21N3O3S B11173922 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B11173922
M. Wt: 335.4 g/mol
InChI Key: RQNWUUHQIGHHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a benzamide moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Dimethylpropyl Group: The 2,2-dimethylpropyl group can be introduced via alkylation reactions using suitable alkyl halides.

    Coupling with 3,5-Dimethoxybenzoic Acid: The final step involves coupling the thiadiazole derivative with 3,5-dimethoxybenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can yield thiols or amines.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is not fully understood but is believed to involve interactions with specific molecular targets. The thiadiazole ring may interact with enzymes or receptors, modulating their activity. The benzamide moiety could enhance binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
  • **N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
  • **N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide

Uniqueness

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is unique due to the presence of both the thiadiazole ring and the 3,5-dimethoxybenzamide moiety. This combination may confer distinct biological activities and chemical reactivity compared to similar compounds. The specific substitution pattern on the benzamide ring can also influence its binding properties and overall efficacy in various applications.

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C16H21N3O3S/c1-16(2,3)9-13-18-19-15(23-13)17-14(20)10-6-11(21-4)8-12(7-10)22-5/h6-8H,9H2,1-5H3,(H,17,19,20)

InChI Key

RQNWUUHQIGHHPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.